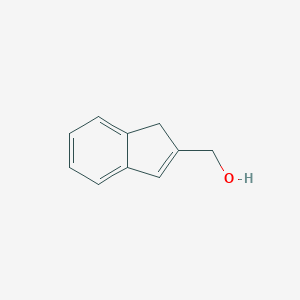

1H-Indene-2-methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-inden-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-5,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBJUSIBFHGBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439877 | |

| Record name | 1H-Indene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18096-68-9 | |

| Record name | 1H-Indene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Indene 2 Methanol and Functional Analogs

Direct Synthetic Routes to 1H-Indene-2-methanol

Direct synthetic approaches to this compound primarily involve the reduction of readily available precursors or the specific functionalization of the indene (B144670) core.

Reduction of Indene-2-carboxylic Acid Derivatives

A common and straightforward method for the synthesis of this compound is the reduction of indene-2-carboxylic acid or its esters. This transformation can be efficiently achieved using powerful reducing agents. For instance, the reduction of 3-chloro-1H-indene-2-carbaldehyde with sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding primary alcohol, 3-chloro-1H-indene-2-methanol. vulcanchem.com This method is advantageous due to the commercial availability of various substituted indene-2-carboxylic acids and their derivatives.

A study on the synthesis of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives demonstrated the reduction of the corresponding 1-oxo-indane intermediate. tandfonline.comtandfonline.com In this multi-step synthesis, the indanone ring system was first reduced to a 1-hydroxy-indane intermediate using sodium borohydride in a mixture of tetrahydrofuran (B95107) and methanol (B129727). tandfonline.comtandfonline.com Subsequent dehydration would lead to the indene scaffold, and if the carboxamide were replaced with a carboxylic acid or ester, a similar reduction would yield the desired hydroxymethyl group.

Regioselective Functionalization of Indene Scaffolds

The direct functionalization of the indene scaffold at the C2 position to introduce a hydroxymethyl group presents a more elegant but challenging approach. Regioselectivity is a key challenge in the functionalization of indenes. rsc.org

Recent advancements have focused on metal-catalyzed reactions to achieve high regioselectivity. For example, a palladium-catalyzed multicomponent synthesis has been developed for 1,2,3-trisubstituted 1H-indenes, which could be adapted to introduce a hydroxymethyl precursor. capes.gov.br Another approach involves the FeCl3-catalyzed reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indene derivatives with excellent regioselectivity. organic-chemistry.org While not directly producing this compound, these methods provide a framework for introducing a functional group at the 2-position that can be subsequently converted to a hydroxymethyl group.

Boron-functionalized indenes have also emerged as versatile intermediates. acs.org A metal-free synthesis of borylated indenes from o-alkynylstyrenes allows for the introduction of a boronate ester at the C2 position. This borylated intermediate can then undergo various transformations, including oxidation to the corresponding alcohol, providing a regioselective route to 2-hydroxyindenes, which are tautomers of inden-2-ones, and could potentially be adapted to yield the desired methanol derivative. acs.org

Multi-Step Synthetic Strategies for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often requires multi-step sequences that involve the construction of the indene core, followed by the introduction and modification of the hydroxymethyl group.

Strategies for Indene Core Construction and Derivatization

The construction of the indene core is a fundamental step in the synthesis of its derivatives. A classical and widely used method is the intramolecular Friedel-Crafts cyclization of a suitable precursor. For example, 3-(3,4-dimethoxy-phenyl)-propionic acid can be converted to its acid chloride and then cyclized using a Lewis acid like aluminum chloride (AlCl3) to form 5,6-dimethoxy-1-indanone. tandfonline.comtandfonline.com This indanone is a key intermediate that can be further functionalized.

Modern synthetic methods offer more diverse and efficient ways to construct the indene skeleton. Palladium-catalyzed annulation of alkynylborates with o-iodophenyl ketones provides a one-pot method to access substituted indenols, which can be further converted to indenes. researchgate.net Ligand-free palladium-catalyzed Suzuki coupling has also been employed to prepare 4-aryl-substituted 2-methyl-1H-indanones in high yields, which can then be converted to the corresponding indenes. semanticscholar.org

The derivatization of the indene core can be achieved through various reactions. For instance, chlorination of 1H-indene-2-carbaldehyde using thionyl chloride can introduce a chlorine atom at the 3-position. vulcanchem.com This highlights the ability to introduce substituents onto the pre-formed indene ring.

Table 1: Synthetic Strategies for Indene Core Construction

| Method | Starting Materials | Reagents and Conditions | Product | Reference(s) |

| Intramolecular Friedel-Crafts Cyclization | 3-(3,4-dimethoxy-phenyl)-propionic acid | 1. Oxalyl chloride, CH2Cl2; 2. AlCl3, CH2Cl2, 0 °C | 5,6-dimethoxy-1-indanone | tandfonline.com, tandfonline.com |

| Palladium-Catalyzed Annulation | Alkynylborates, o-Iodophenyl ketones | Palladium catalyst | Substituted Indenols | researchgate.net |

| Ligand-Free Suzuki Coupling | 4-bromo-2-methyl-1H-indanone, Arylboronic acids | Pd(OAc)2, TBAB, PEG400 | 4-Aryl-2-methyl-1H-indanones | semanticscholar.org |

| FeCl3-Catalyzed Annulation | N-Benzylic sulfonamides, Disubstituted alkynes | FeCl3 (10 mol%) | Functionalized Indenes | organic-chemistry.org |

| BCl3-Mediated Cyclization | o-Alkynylstyrenes | BCl3 | Borylated Indenes | acs.org |

Introduction and Modification of the Hydroxymethyl Moiety

Once the substituted indene core is established, the hydroxymethyl group can be introduced. A common strategy involves the creation of a functional group at the C2 position that can be reduced to the alcohol. For example, the indanone can be reacted with dimethyl carbonate in the presence of a base like sodium hydride to introduce a methoxycarbonyl group at the 2-position, yielding a 1-oxo-indane-2-carboxylic acid methyl ester. tandfonline.com This ester can then be reduced to the corresponding alcohol.

The introduction of the hydroxymethyl group can significantly impact the biological activity of a molecule. nih.gov In some cases, the hydroxymethyl group is introduced early in the synthetic sequence. For example, in the synthesis of certain indane derivatives, a methyl ketone is converted to a carboxylic acid and then reduced in situ to the alcohol. researchgate.net

Modification of the hydroxymethyl group can also be performed. For instance, the alcohol can be esterified to form an acetate, which can alter the compound's properties and potential applications. ontosight.ai

Synthesis of Saturated this compound Analogues (e.g., Dihydro and Octahydro Derivatives)

The synthesis of saturated analogs of this compound, such as dihydro (indane) and octahydro derivatives, typically involves hydrogenation of the indene ring system. This can be achieved using various catalytic hydrogenation methods.

For example, the reduction of 2-ethyl-2-(1H-imidazol-2-yl)indan-1,3-dione to 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole is performed via catalytic hydrogenation with a Pd/C catalyst under hydrogen pressure in an HCl solution. google.comgoogle.com This demonstrates the reduction of a dione (B5365651) to the corresponding dihydroindene.

The synthesis of octahydro-4,7-methano-1H-indene-2-methanol formate (B1220265) involves a multi-step process that includes cyclization to form the methanoindene structure, followed by hydrogenation to achieve the octahydro configuration. smolecule.com Further functionalization then yields the desired methanol derivative. smolecule.com The synthesis of other octahydro-1H-4,7-methano-indene derivatives has also been reported, often involving hydrogenation as a key step to saturate the ring system. google.comgoogle.com

Table 2: Synthesis of Saturated Indene Analogs

| Target Compound | Precursor | Reagents and Conditions | Key Transformation | Reference(s) |

| 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole | 2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione | Pd/C, H2, HCl | Reduction of dione and hydrogenation of imidazole (B134444) ring | google.com, google.com |

| Octahydro-4,7-methano-1H-indene-2-methanol formate | Methanoindene intermediate | Hydrogenation | Saturation of the ring system | smolecule.com |

| Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | 1H-Indene, Benzyl alcohol, CO | Pd(TFA)2, N2,N3-bis(2,6-dimethylphenyl)butane-2,3-diimine, p-benzoquinone | Diastereospecific bis-alkoxycarbonylation and saturation | researchgate.net |

| Dihydro-1H-indene analogues | Substituted indene derivatives | Various reduction methods (e.g., LiAlH4) | Reduction of double bonds | nih.gov, researchgate.net |

Enantioselective Synthesis and Absolute Configuration Control of this compound and Chiral Analogs

The synthesis of single-enantiomer chiral molecules can be broadly approached in two ways: asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other from a prochiral substrate, and optical resolution, where a racemic mixture of enantiomers is separated.

Asymmetric Catalysis in Indene-2-methanol Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. For the synthesis of enantiomerically enriched this compound, a key strategy involves the asymmetric reduction of a corresponding prochiral ketone, 2-indenone, or its derivatives. This transformation can be achieved using chiral catalysts, which create a chiral environment that favors the formation of one enantiomer of the alcohol.

While specific examples detailing the asymmetric catalytic reduction to this compound are not extensively documented in readily available literature, the principle is well-established for similar substrates. For instance, the asymmetric hydrogenation of various ketones using chiral metal complexes, such as those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, is a powerful tool for producing chiral alcohols with high enantioselectivity.

Another promising avenue is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases (ADHs), are highly effective and selective catalysts for the reduction of ketones. The enantioselective synthesis of (2S)-2-phenylpropanol and (2S)-2-(4-iso-butylphenyl)propanol has been successfully achieved using Horse Liver Alcohol Dehydrogenase (HLADH), demonstrating the potential for dynamic kinetic resolution in these processes. rsc.org This enzymatic approach could theoretically be applied to the reduction of 2-indenone to yield enantiomerically pure (R)- or (S)-1H-Indene-2-methanol, depending on the specific enzyme and reaction conditions employed.

Gold(I)-catalyzed enantioselective synthesis has also emerged as a method for producing functionalized indenes, showcasing the ongoing development of novel catalytic systems for this class of compounds.

Optical Resolution Techniques for Chiral this compound Derivatives

Optical resolution is a widely used method for separating enantiomers from a racemic mixture. For chiral alcohols like this compound, two primary techniques are particularly relevant: classical resolution via diastereomer formation and chromatographic resolution.

Classical Resolution via Diastereomeric Ester Formation

A common strategy for resolving racemic alcohols involves their conversion into a mixture of diastereomeric esters by reaction with a chiral resolving agent, typically a chiral carboxylic acid. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the diastereomeric esters are hydrolyzed to yield the individual, enantiomerically pure alcohols.

For a racemic mixture of (±)-1H-Indene-2-methanol, the process would involve:

Esterification: Reaction of the racemic alcohol with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or (+)-Camphorsulfonic acid) to form a mixture of two diastereomeric esters.

Separation: Separation of the diastereomers by fractional crystallization.

Hydrolysis: Hydrolysis of each separated diastereomer to yield the corresponding enantiopure (R)-1H-Indene-2-methanol and (S)-1H-Indene-2-methanol.

Chromatographic Resolution

Chromatographic techniques offer a powerful and versatile method for the separation of enantiomers. This can be achieved either directly, using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), or indirectly, by converting the enantiomers into diastereomers using a chiral derivatizing agent.

A notable example is the successful resolution of the floral odorant (±)-2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol, a derivative of the target compound. The enantiomers of this analog were separated by preparative HPLC, and their absolute configurations were unequivocally determined by X-ray crystallography. researchgate.net This demonstrates the feasibility of applying similar chiral HPLC methods for the resolution of racemic this compound.

Comprehensive Analysis of Chemical Reactivity and Transformative Chemistry of 1h Indene 2 Methanol

Reactions at the Primary Alcohol Functionality of 1H-Indene-2-methanol

The primary alcohol group is a key reactive center in this compound, enabling a variety of chemical transformations.

Oxidation Pathways and Product Scope

The primary alcohol moiety of this compound and its derivatives can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. For instance, the hydroxymethyl groups of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol can undergo oxidation to produce aldehydes or be further oxidized to carboxylic acids. smolecule.com Similarly, the alcohol group in 4,7-Methano-1H-indene-2-methanol, octahydro-, formate (B1220265) can be oxidized to aldehydes or ketones. smolecule.com The oxidation of 4-methoxy-2,3-dihydro-1H-indene to the corresponding carboxylic acid can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Jones reagent has been noted to provide higher yields and selectivity, though it necessitates careful temperature control to avoid over-oxidation.

Table 1: Oxidation Reactions of this compound Derivatives

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol | General Oxidizing Agents | Corresponding Aldehyde or Carboxylic Acid | smolecule.com |

| 4,7-Methano-1H-indene-2-methanol, octahydro-, formate | General Oxidizing Agents | Corresponding Aldehyde or Ketone | smolecule.com |

| 4-Methoxy-2,3-dihydro-1H-indene | Potassium Permanganate (KMnO₄) | 4-Methoxy-2,3-dihydro-1H-indene-carboxylic acid | |

| 4-Methoxy-2,3-dihydro-1H-indene | Jones Reagent (CrO₃/H₂SO₄) | 4-Methoxy-2,3-dihydro-1H-indene-carboxylic acid | |

| 3-chloro-1H-indene-2-carbaldehyde | KMnO₄ or CrO₃ | 3-chloro-1H-indene-2-carboxylic acid | vulcanchem.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound and its analogs readily participates in esterification and etherification reactions. Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivative, often under acidic conditions. For example, a carboxylic acid can be esterified with methanol (B129727) using sulfuric acid as a catalyst to yield a methyl ester. cymitquimica.com Enzymatic esterification, using catalysts like Candida antarctica lipase (B570770) B (CAL-B), offers an alternative that avoids acidic byproducts.

Etherification, such as the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides. masterorganicchemistry.com

Table 2: Esterification and Etherification Reactions

| Reactant | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Carboxylic acid derivative of 4-Methoxy-2,3-dihydro-1H-indene | Methanol, H₂SO₄ (5 mol%) | Acid-Catalyzed Esterification | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Carboxylic acid derivative of 4-Methoxy-2,3-dihydro-1H-indene | Methanol, Candida antarctica lipase B (CAL-B) | Enzymatic Esterification | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Alcohol | Alkyl halide, Strong Base (e.g., NaH) | Williamson Ether Synthesis | Ether | masterorganicchemistry.com |

Nucleophilic Displacement and Substitution Reactions

The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. nih.gov Direct nucleophilic substitution of the hydroxyl group in benzylic alcohols can be achieved using catalysts like methyltrifluoromethanesulfonate (MeOTf) with various nucleophiles, including 1,3-dicarbonyl compounds and amides. nih.gov The amino group in derivatives like (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol can also participate in nucleophilic substitutions. smolecule.com Furthermore, the synthesis of certain indene (B144670) derivatives involves nucleophilic substitution to introduce functional groups like a cyano group using a cyanide source. vulcanchem.com

Reactivity Profile of the Indene Ring System in this compound

The indene ring system, consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, exhibits a distinct reactivity profile. wikipedia.org

Electrophilic Aromatic Substitution on the Benzene Portion

The benzene ring of the indene system can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The position of substitution is influenced by the existing substituents on the ring. For instance, the synthesis of some indene derivatives utilizes Friedel-Crafts alkylation or acylation, which are classic examples of EAS reactions, to build the indene framework. vulcanchem.comontosight.ai

Hydrogenation and Reductive Transformations of the Cyclopentene Ring

The cyclopentene portion of the indene ring system can undergo hydrogenation. For example, the reduction of indene derivatives can yield dihydroindene structures. smolecule.com The hydrogenation of a mixture of 2,3,4,7-tetrahydro-1H-indene and 2,3,3a,4,5,6-hexahydro-1H-indene over a Palladium on carbon (Pd/C) catalyst in methanol can produce octahydro-1H-indene. metu.edu.tr Similarly, the synthesis of certain dihydro-1H-indene derivatives involves a reduction step using hydrogen gas and a Pd/C catalyst. tandfonline.com

Table 3: Hydrogenation and Reductive Transformations

| Reactant | Reagent(s)/Catalyst | Product | Reference |

|---|---|---|---|

| 2,3,4,7-tetrahydro-1H-indene and 2,3,3a,4,5,6-hexahydro-1H-indene mixture | H₂, Pd/C, Methanol | Octahydro-1H-indene | metu.edu.tr |

| Indene derivative | H₂, Pd/C | Dihydro-1H-indene derivative | tandfonline.com |

| 3-chloro-1H-indene-2-carbaldehyde | NaBH₄ or LiAlH₄ | 3-chloro-1H-indene-2-methanol | vulcanchem.com |

Halogenation and Related Addition Reactions

The chemical structure of this compound, featuring a reactive double bond within the five-membered ring and a primary alcohol group, allows for a variety of halogenation and addition reactions. The reactivity is primarily centered on the C1-C2 double bond and the hydroxyl group at the C2 position.

The double bond in the indene ring is susceptible to electrophilic addition. For instance, the direct bromination of tetrahydro-1H-indene, a related saturated analogue, readily proceeds to form tetrabromo octahydroindene isomers nih.gov. Similarly, the bromination of 2-acetyl-1-indanone occurs at the acetyl group when conducted with bromine in methanol google.com. For this compound, treatment with reagents like N-Bromosuccinimide (NBS) is expected to lead to the addition of bromine across the double bond. Depending on the reaction conditions and the presence of nucleophiles (like water or alcohols), this can result in the formation of bromohydrins or their ether derivatives. A study on the bromination of tetrahydroindene using NBS in the presence of acetic acid resulted in the formation of dibromodiacetate derivatives nih.gov.

The hydroxyl group of this compound can undergo substitution reactions to yield halogenated derivatives. For example, treatment with thionyl chloride (SOCl₂) is a standard method for converting primary alcohols to the corresponding alkyl chlorides. This would transform this compound into 2-(chloromethyl)-1H-indene. The reduction of 3-chloro-1H-indene-2-carbaldehyde with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-chloro-1H-indene-2-methanol, demonstrating the stability of a chloro-substituted indenylmethanol vulcanchem.com.

Furthermore, iodocyclization reactions have been reported for related propargylic sulfides to synthesize indene-based β-iodoalkenyl sulfides, indicating that iodine can be incorporated into the indene framework under specific catalytic conditions researchgate.net.

The table below summarizes potential halogenation reactions of this compound based on the reactivity of its functional groups and data from related compounds.

| Reaction Type | Reagent(s) | Expected Major Product | Reference for Analogy |

| Double Bond Bromination | Br₂ in CCl₄ | 1,2-Dibromo-2,3-dihydro-1H-inden-2-yl)methanol | nih.gov |

| Bromohydrin Formation | NBS, H₂O | (1-Bromo-2-hydroxy-2,3-dihydro-1H-inden-2-yl)methanol | nih.gov |

| Hydroxyl Group Chlorination | SOCl₂ | 2-(Chloromethyl)-1H-indene | vulcanchem.com |

| Iodination | I₂, KI | (1,2-Diiodo-2,3-dihydro-1H-inden-2-yl)methanol | researchgate.net |

Catalytic Applications and Transformations Involving this compound

This compound and its derivatives are valuable precursors and participants in a range of catalytic transformations, finding use in the synthesis of fine chemicals and as ligands in transition metal catalysis.

Precursor in Catalytic Synthesis:

The indene framework is a key structural motif in various applications, and this compound serves as a starting material for more complex molecules. For instance, derivatives of indane-2-carboxaldehydes, which can be synthesized from inden-2-ylmethanol precursors, are explored as floral-type odorants researchgate.netresearchgate.net. The synthesis of these aldehydes often involves oxidation of the corresponding alcohol, a reaction that can be performed using various catalytic methods.

In medicinal chemistry, indene derivatives are investigated for their potential as therapeutic agents. A series of 5,6-dimethoxy-1H-indene-2-carboxamides have been synthesized and evaluated as multi-targeted agents for Alzheimer's disease tandfonline.comtandfonline.com. The synthesis of these compounds involved the reduction of an indanone to an indanol, followed by dehydration to form the indene double bond, showcasing transformations related to the this compound structure tandfonline.com.

Catalytic hydrogenation is another significant transformation. While this compound itself contains a reducible double bond, catalytic hydrogenation of the indene core in related molecules is a common strategy. For example, the reduction of substituted indenes using catalysts like Palladium on carbon (Pd/C) is employed to produce dihydroindene (indane) derivatives google.com. This reaction, if applied to this compound, would yield (2,3-dihydro-1H-inden-2-yl)methanol.

Role in Transition Metal Catalysis:

Indenyl ligands, derived from indene, are known to exhibit the "indenyl effect," where they can significantly accelerate the rates of catalytic reactions compared to their cyclopentadienyl (B1206354) (Cp) analogues jku.at. This is attributed to the ease with which the indenyl ligand can slip from a η⁵ to a η³ coordination mode, opening up a coordination site on the metal center for the substrate. While direct use of this compound as a ligand is not extensively documented, its derivatives with coordinating groups could be synthesized to exploit this effect.

Patents describe the preparation of metallocene catalysts containing fluoroindene ligands for olefin polymerization google.com. These ligands are synthesized from indene precursors, highlighting the potential for functionalized indenes like this compound to be incorporated into catalyst structures. Palladium-catalyzed cross-coupling reactions are also used to synthesize novel indenyl ligands containing azole fragments, which are then used to form zirconium and hafnium complexes for olefin polymerization catalysis acs.org.

The table below provides an overview of the catalytic transformations involving this compound and its close derivatives.

| Catalytic Process | Catalyst/Reagents | Product Type | Application | Reference for Analogy |

| Catalytic Oxidation | e.g., PCC, DMP | 1H-Indene-2-carbaldehyde | Fragrance Intermediate | researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C | (2,3-Dihydro-1H-inden-2-yl)methanol | Saturated Alcohol Synthesis | google.com |

| Suzuki Coupling | Pd(OAc)₂, Phosphine (B1218219) Ligand | 2-Aryl-1H-indenes | C-C Bond Formation | acs.orgnih.gov |

| Ligand Synthesis | Pd(OAc)₂, Base | N-azolyl-indenes | Polymerization Catalysts | acs.org |

Mechanistic Investigations of this compound Chemical Transformations

The chemical transformations of this compound are governed by mechanisms characteristic of its alkene and alcohol functionalities. While specific mechanistic studies on this compound are scarce, the reaction pathways can be inferred from studies on analogous indene and alcohol systems.

Mechanism of Electrophilic Addition:

The halogenation of the double bond in this compound proceeds via a standard electrophilic addition mechanism. The reaction is initiated by the attack of the π-electrons of the double bond on the electrophilic halogen (e.g., Br₂). This leads to the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). The subsequent step involves the nucleophilic attack on this intermediate. In a non-nucleophilic solvent, the halide ion (Br⁻) attacks, leading to the anti-addition product, the 1,2-dihalide. If a nucleophilic solvent like water or methanol is present, it can act as the nucleophile, opening the halonium ion ring to form a halohydrin or a haloether, respectively. This mechanism is supported by studies on the bromination of tetrahydroindene nih.gov.

Mechanism of Catalytic Transformations:

In catalytic hydrogenation, the mechanism involves the adsorption of both the hydrogen and the indene substrate onto the surface of the metal catalyst (e.g., Pd/C). This is followed by the stepwise transfer of hydrogen atoms to the double bond, typically resulting in syn-addition of hydrogen to the less sterically hindered face of the molecule libretexts.org.

Palladium-catalyzed cascade reactions involving indene precursors have also been mechanistically investigated. For example, the synthesis of 2,3-dihydro-1H-inden-1-ones from o-alkynyl-β-nitrostyrenes involves a sequence of nucleopalladation of the alkyne, followed by an intramolecular Michael addition researchgate.net. While this is not a direct reaction of this compound, it illustrates the types of complex, multi-step mechanisms that the indene core can participate in under palladium catalysis.

Mechanistic studies on the Suzuki coupling of (1H-inden-2-yl)boronic acid propose a cycle involving oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C coupled product nih.gov. This provides a framework for understanding how this compound could be derivatized (e.g., to a boronic acid or halide) and used in such coupling reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Indene 2 Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons through spin-spin coupling.

In a typical derivative such as (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol, the ¹H NMR spectrum would display characteristic signals. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons of the five-membered ring (at C1 and C3) would appear as distinct signals, often as doublets or multiplets, due to coupling with each other. The methyl group on the aromatic ring would present as a singlet around δ 2.3 ppm. The protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet or doublet, and the hydroxyl proton itself would be a broad singlet, the position of which is concentration and solvent dependent.

Table 1: Illustrative ¹H NMR Data for a 1H-Indene-2-methanol Derivative Data is hypothetical and based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~ 7.1 - 7.3 | Multiplet |

| -CH₂OH | ~ 3.6 | Singlet |

| Benzylic-H (C1/C3) | ~ 2.8 - 3.0 | Multiplet |

| Aromatic-CH₃ | ~ 2.3 | Singlet |

| Aliphatic-CH₃ (C2) | ~ 1.1 | Singlet |

| -OH | Variable | Broad Singlet |

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and chemical environment. Combining this with Distortionless Enhancement by Polarization Transfer (DEPT) experiments allows for the determination of the number of hydrogens attached to each carbon.

DEPT-90: Shows only signals from CH (methine) carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (Cq) are absent.

Broadband Decoupled ¹³C: Shows signals for all carbon types.

By comparing these spectra, a complete assignment of the carbon framework can be achieved. For a derivative like (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol, the aromatic carbons would resonate between δ 120-145 ppm. The carbon bearing the hydroxyl group (-CH₂OH) would be found around δ 60-70 ppm, while the aliphatic carbons of the five-membered ring and the methyl groups would appear in the upfield region (δ 15-45 ppm).

Table 2: Predicted ¹³C NMR and DEPT Data for (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol

| Carbon Assignment | Predicted Shift (δ, ppm) | Carbon Type | DEPT-135 | DEPT-90 |

| Aromatic Cq | ~140-145 | Cq | Absent | Absent |

| Aromatic CH | ~124-128 | CH | Positive | Positive |

| -CH₂OH | ~68 | CH₂ | Negative | Absent |

| C2 (quaternary) | ~45 | Cq | Absent | Absent |

| C1 / C3 | ~35 | CH₂ | Negative | Absent |

| Aromatic-CH₃ | ~21 | CH₃ | Positive | Absent |

| C2-CH₃ | ~25 | CH₃ | Positive | Absent |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex structures by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net It is invaluable for tracing out spin systems within a molecule, for example, identifying the connectivity between protons on the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹J-coupling). columbia.edu It provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling). columbia.edu It is crucial for piecing together different spin systems and identifying connections through quaternary carbons. For instance, the protons of the -CH₂OH group would show an HMBC correlation to the quaternary C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their through-bond connectivity. wikipedia.org It is vital for determining stereochemistry and conformational preferences in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the vibrational modes of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint of the functional groups present. wikipedia.org

For this compound derivatives, the IR spectrum would prominently feature:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong absorptions between 2850-3000 cm⁻¹ due to C-H stretching of the aliphatic and aromatic parts of the molecule.

Aromatic C=C stretching vibrations appearing in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the primary alcohol, typically around 1050 cm⁻¹. nist.gov

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would clearly show the aromatic C=C stretching and the aliphatic C-C and C-H vibrations. The O-H stretch is typically a weak band in Raman spectra. horiba.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| -OH (Alcohol) | O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic Ring | C-H Stretch | 3000-3100 | 3000-3100 (strong) |

| Aliphatic CH₂, CH₃ | C-H Stretch | 2850-2960 | 2850-2960 (strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| -CH₂OH | C-O Stretch | 1000-1085 (strong) | Moderate |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For a derivative like (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol (C₁₂H₁₆O, Molecular Weight: 176.26 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 176. epa.gov Common fragmentation pathways would likely include:

Loss of a hydroxyl radical: [M - •OH]⁺ leading to a peak at m/z = 159.

Loss of the hydroxymethyl group: [M - •CH₂OH]⁺ resulting in a stable tertiary carbocation at m/z = 145. This is often a major fragmentation pathway for such alcohols.

Benzylic cleavage: Rupture of the C1-C2 or C2-C3 bond, leading to fragments characteristic of the indan (B1671822) skeleton. A fragment corresponding to the tropylium (B1234903) ion or a related aromatic cation at m/z = 91 is also possible after rearrangement.

Loss of water: [M - H₂O]⁺ from the molecular ion, giving a peak at m/z = 158.

Table 4: Plausible Mass Spectrometry Fragments for (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol

| m/z Value | Plausible Fragment Ion |

| 176 | [C₁₂H₁₆O]⁺ (Molecular Ion) |

| 159 | [M - •OH]⁺ |

| 145 | [M - •CH₂OH]⁺ |

| 131 | [M - •CH₂OH - CH₂]⁺ |

| 117 | Fragment from ring cleavage |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov This technique yields accurate bond lengths, bond angles, and torsional angles, allowing for a detailed analysis of the molecule's conformation in the solid state.

If a suitable single crystal of a this compound derivative can be grown, X-ray diffraction analysis would reveal:

Unambiguous connectivity: Confirming the atomic connections established by NMR.

Stereochemistry: Defining the relative and absolute stereochemistry if chiral centers are present.

Conformation: Detailing the puckering of the five-membered ring and the orientation of the hydroxymethyl substituent. The five-membered ring in indan derivatives typically adopts an "envelope" or "twist" conformation.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding involving the alcohol group, which dictates the solid-state supramolecular structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption and emission spectroscopy are powerful, non-destructive techniques utilized to investigate the electronic structure of molecules. In the context of this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the π-electron system of the indene (B144670) core and the influence of substituents on the electronic transitions.

The electronic spectrum of indene and its derivatives is primarily governed by π→π* transitions within the aromatic system. The parent compound, indene, exhibits characteristic absorption bands in the ultraviolet region. These absorptions are attributed to the conjugated system formed by the benzene ring fused to a five-membered ring containing a double bond.

The introduction of a hydroxymethyl (-CH₂OH) group at the 2-position of the indene ring, creating this compound, is anticipated to modulate the electronic properties of the parent chromophore. The -CH₂OH group, while not a strongly chromophoric or auxochromic group itself, can influence the electronic structure through inductive and hyperconjugative effects. These effects can lead to subtle shifts in the absorption and emission maxima, known as bathochromic (red shift) or hypsochromic (blue shift) shifts.

Detailed research findings on the specific UV-Vis and fluorescence spectra of this compound are not extensively available in the public domain. However, based on the well-understood principles of electronic spectroscopy and the known spectral characteristics of the indene moiety, a qualitative and semi-quantitative analysis can be made. The primary electronic transitions in the indene core are expected to be perturbed by the 2-methanol substituent.

The fluorescence spectrum of a molecule provides information about the electronic structure of its excited state. For many aromatic hydrocarbons, including indene derivatives, excitation to the first excited singlet state (S₁) is followed by radiative decay back to the ground state (S₀), resulting in the emission of a photon. The wavelength of this emitted light is typically longer (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence properties of this compound and its derivatives will be sensitive to the nature of the substituent and the solvent environment.

Detailed Research Findings

While specific experimental data for this compound is scarce, studies on the parent indene molecule provide a foundational understanding. The UV absorption spectrum of indene shows characteristic bands related to its aromatic and conjugated π-system. For instance, the laser-induced fluorescence excitation spectrum of a related compound, 3-vinyl-1H-indene, shows an origin band at approximately 33,455 cm⁻¹ (around 299 nm). acs.orgnih.gov The parent indene molecule itself has minimal absorption above 300 nm. oup.com

The introduction of substituents can significantly alter the electronic spectra. The effect of a substituent on the absorption spectra depends on its nature (electron-donating or electron-withdrawing) and its position on the aromatic ring. nih.govodinity.combg.ac.rs A hydroxymethyl group is generally considered a weak electron-donating group through hyperconjugation.

Below is a table summarizing the typical UV absorption data for the parent indene chromophore, which serves as a baseline for understanding the spectra of its derivatives.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Indene | ~250, ~290 | Moderate to Strong | π→π* |

The following table outlines the anticipated effects of the 2-methanol substituent on the spectroscopic properties of the indene core.

| Spectroscopic Parameter | Expected Effect of 2-Methanol Substituent | Rationale |

| Absorption Maximum (λmax) | Minor bathochromic (red) shift | The -CH₂OH group can act as a weak electron-donating group via hyperconjugation, slightly destabilizing the HOMO and stabilizing the LUMO, leading to a smaller energy gap for the π→π* transition. |

| Molar Absorptivity (ε) | Minor hyperchromic effect (increased intensity) | Substituents can sometimes increase the probability of the electronic transition, leading to a higher molar absorptivity. |

| Emission Maximum (λem) | Minor bathochromic (red) shift | Similar to the absorption, the stabilization of the excited state by the substituent would lead to a lower energy emission. |

| Fluorescence Quantum Yield (Φf) | Variable | The effect on the quantum yield is difficult to predict without experimental data, as it depends on how the substituent influences non-radiative decay pathways. |

It is important to note that the solvent environment can also play a significant role in the observed spectra due to solute-solvent interactions. Polar solvents may lead to further shifts in the absorption and emission maxima.

Theoretical and Computational Investigations of 1h Indene 2 Methanol Molecular Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties. For a molecule like 1H-Indene-2-methanol, Density Functional Theory (DFT) would be a powerful tool. DFT methods balance computational cost and accuracy, making them suitable for calculating the electronic structure and associated properties of organic molecules. However, specific DFT studies performed on this compound were not found in the provided search results.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. Using DFT, one could determine bond lengths, bond angles, and dihedral angles for this compound. Following optimization, thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy could be calculated. This information is crucial for understanding the molecule's stability. While such calculations are standard, specific published data for this compound is not available.

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. By calculating the vibrational frequencies, one can predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of this compound. No specific studies containing these predicted parameters for this compound were identified.

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, this analysis would reveal its electronic characteristics, but specific HOMO-LUMO energy values have not been published in the available literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. An MEP map for this compound would identify its reactive sites, such as the electron-rich aromatic ring and the electronegative oxygen atom of the hydroxyl group. However, no such published map for this specific molecule was found.

Conformational Landscape Exploration and Stereoisomer Stability Assessment

This compound has a flexible hydroxymethyl group (-CH₂OH) attached to the indene (B144670) ring, allowing for different spatial orientations or conformations. A computational exploration of its conformational landscape would identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. While studies on the stereoisomers of related fragrance compounds like 2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol exist, a detailed conformational analysis of the parent this compound is not available in the searched literature. researchgate.netorcid.org

Elucidation of Structure-Reactivity Relationships through Computational Methods

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the relationship between the molecular structure of this compound and its derivatives and their chemical reactivity. nih.gov These theoretical investigations allow for the prediction of various molecular properties and reaction mechanisms that are often challenging to determine experimentally.

A key aspect of understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting propensity. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical polarizability. researchgate.net For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

In studies of indene derivatives, DFT calculations have been employed to determine the optimized molecular structures and the distribution of these frontier orbitals. acs.org For example, research on other indene systems, such as 2,3-dihydro-1H-indene and 1H-indene-1,3(2H)-dione, demonstrated that the calculated frontier orbital energy gap and dipole moment could successfully predict which molecule was more reactive and polar. researchgate.net

Computational models can also predict the effects of various substituents on the reactivity of the indene ring system. By calculating the impact of electron-donating or electron-withdrawing groups on the HOMO-LUMO gap, researchers can forecast how these modifications will influence the molecule's behavior in chemical reactions. For example, electron-withdrawing groups can lower the electron density at the indene ring, thereby altering its reactivity in reactions like Diels-Alder cycloadditions.

Molecular electrostatic potential (MEP) maps are another powerful computational tool. These maps visualize the electron density distribution around a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov This information is crucial for predicting how a molecule will interact with other reagents, providing insights into potential reaction sites. nih.gov

Furthermore, computational studies can elucidate reaction mechanisms. For instance, in gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, DFT calculations were used to map the Gibbs free energy profile of the reaction. acs.org This allowed for the identification of transition states and intermediates, revealing the most energetically favorable reaction pathway. acs.org Such analyses can distinguish between different possible mechanisms and explain observed product distributions. acs.org

The table below presents theoretical data for indene derivatives, illustrating the types of information that can be obtained through computational methods.

| Compound/System | Computational Method | Key Findings | Reference |

| Indene Amino Acid Derivatives | DFT, 3D-QSAR | Lipophilicity mapping and molecular docking showed that the indene fragment optimized hydrophobic pocket interactions, enhancing enzymatic inhibition. | acs.org |

| 2,3-dihydro-1H-indene and 1H-indene-1,3(2H)-dione | DFT | The calculated frontier orbital energy gap and dipole moment predicted the relative reactivity and polarity of the two molecules. | researchgate.net |

| Tetrahydroindene Derivatives | DFT (B3LYP/6-31G(d)) | Stability analyses and MEP maps identified reactive sites and predicted the most stable stereoisomers. | nih.gov |

| Ynamides to Indenes | DFT (B3LYP/6-311+G(d,p)) | Gibbs free energy profiling elucidated the mechanism of gold-catalyzed intramolecular hydroalkylation. | acs.org |

This table is for illustrative purposes and includes data for various indene derivatives to demonstrate the application of computational methods.

Applications of 1h Indene 2 Methanol in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

1H-Indene-2-methanol and its derivatives are valuable intermediates in organic synthesis due to their reactive nature. ontosight.aichemball.com The presence of the hydroxymethyl group allows for a range of chemical transformations, including oxidation to aldehydes or carboxylic acids, and esterification. smolecule.comvulcanchem.com These reactions enable the incorporation of the indene (B144670) scaffold into larger, more complex molecular architectures.

For instance, the reduction of 3-chloro-1H-indene-2-carbaldehyde with sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) yields 3-chloro-1H-indene-2-methanol, demonstrating a common synthetic pathway to this class of compounds. vulcanchem.com Furthermore, the dimerization of phenylpropanoid units can lead to polyfunctional dihydro(1H)indene derivatives through a [3+2] cycloaddition reaction, highlighting another route to complex indene structures. nih.gov

The indene nucleus is a structural component found in numerous biologically active natural and synthetic products. researchgate.net Consequently, this compound and its derivatives are of significant interest in medicinal chemistry for the development of novel pharmaceutical scaffolds. ontosight.ai The structural rigidity and potential for diverse functionalization make the indene framework an attractive starting point for designing molecules with specific biological activities.

Research has shown that indene derivatives possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. acs.orgontosight.ai For example, a series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their potential as multi-targeted agents for Alzheimer's disease. tandfonline.comtandfonline.com The synthesis of these compounds involved the reduction of a ketone to an alcohol, which was then further modified. tandfonline.com This underscores the role of indene-based alcohols as crucial intermediates in the development of new therapeutic agents.

The following table outlines some examples of biologically active indene derivatives and their potential therapeutic applications.

| Compound Class | Potential Therapeutic Application | Reference |

| Indene-based Retinoic Acid Receptor α Agonists | Cancer therapy and prevention | mdpi.com |

| 5,6-dimethoxy-1H-indene-2-carboxamides | Alzheimer's disease | tandfonline.comtandfonline.com |

| Indene derivatives (general) | Anti-inflammatory, antimicrobial, anticancer | acs.orgontosight.ai |

| (4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine | Potential GABAB receptor modulators | researchgate.net |

The versatility of indene derivatives extends to the agrochemical and fragrance industries. In agrochemicals, the unique structural features of indene compounds can be exploited to design new pesticides and herbicides. The synthesis of these complex molecules often relies on indene-based intermediates. ajol.info

In the fragrance industry, specific indene derivatives are valued for their unique olfactory properties. For example, (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol is noted for its pleasant, floral scent and is used in perfumes, soaps, and cosmetics. lookchem.com The synthesis of such fragrance compounds often starts from simpler indene precursors, which are then elaborated to achieve the desired scent profile. researchgate.netresearchgate.netelte.hu

Design and Synthesis of Novel Indene-Based Ligands for Catalysis

The indene moiety is a well-established ligand in organometallic chemistry. Metallocene complexes featuring indene ligands have been reported to be effective catalysts for the polymerization of olefins. researchgate.net The ability to modify the substitution pattern on the indene ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. While direct applications of this compound in this area are not extensively detailed, its derivatives, after appropriate functionalization, could serve as precursors to novel indene-based ligands for a variety of catalytic transformations.

Development of Functional Materials Incorporating this compound Derivatives

Indene derivatives are explored for their potential in materials science due to their optical and electronic properties. ontosight.ai These compounds can be incorporated into polymers or other materials to impart specific functionalities. The development of functional materials from this compound derivatives is an active area of research. ontosight.ai The ability to form esters and other derivatives from the methanol (B129727) group allows for the covalent attachment of the indene unit to polymer backbones or other material scaffolds.

Contributions to Chemical Methodology Development

The synthesis and reactions of this compound and its derivatives contribute to the broader field of chemical methodology. For instance, studies on the synthesis of substituted indane-2-carboxaldehydes, which can be derived from the corresponding alcohols, have led to the discovery of new fragrance compounds. researchgate.net The development of new synthetic routes to access functionalized indenes, such as the base-assisted and silica (B1680970) gel-promoted synthesis of indole-substituted indenes, expands the toolbox of organic chemists. acs.org These methodologies often involve the transformation of functional groups like the one present in this compound, thereby showcasing its utility in the development of new synthetic strategies.

Future Directions and Emerging Research Avenues in 1h Indene 2 Methanol Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods for 1H-Indene-2-methanol and its derivatives is a critical future direction. Traditional organic synthesis often relies on harsh reagents, toxic solvents, and energy-intensive processes. Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances.

Research in this area for indene (B144670) compounds, including this compound, is exploring the adoption of biocatalysis, which utilizes enzymes to catalyze reactions under mild conditions, reducing energy consumption and waste generation. For instance, studies on related indene derivatives have highlighted the potential of enzymatic catalysts . The use of water as a solvent in organic synthesis is also gaining significant attention, aligning with green chemistry principles by reducing reliance on volatile organic compounds researchgate.net. Furthermore, the application of nano-catalysts, such as nano ZnO, in one-pot, multicomponent reactions, has been demonstrated for the synthesis of indene-related compounds, offering a more sustainable catalytic approach researchgate.net. Electrochemical synthesis, an emerging green chemistry technique, presents another promising route by replacing traditional chemical reagents with electrons, as seen in the electrochemically driven synthesis of other organic compounds rsc.org.

Exploration of Novel Reactivity Modalities and Reaction Discoveries

Uncovering new reactivity patterns and reaction discoveries for this compound can unlock novel synthetic pathways and broaden its utility. While this compound, as an alcohol, is known to undergo typical organic reactions such as esterification, oxidation to aldehydes or ketones, and reduction to various alcohol derivatives, future research will likely focus on more sophisticated transformations smolecule.com.

One significant area involves the development of novel catalytic systems that enable unprecedented transformations or improve the efficiency and selectivity of existing ones. For example, palladium-catalyzed β-C(sp3)–H activation has been explored for the intramolecular arylation to form substituted indane-aldehydes, indicating potential for site-selective functionalization of indene scaffolds researchgate.net. The exploration of transition-metal-free protocols, which are often milder and more cost-effective, represents another exciting avenue for accessing polysubstituted indenes from readily available precursors acs.org. Furthermore, the synthesis of novel functionalized indenes, such as those bearing electron-withdrawing groups, from simple starting materials like sodium indenide, points to the ongoing discovery of new synthetic routes and the potential for creating diverse indene derivatives with tailored properties rsc.org. The development of new methods for synthesizing complex indene-derived structures, such as diepoxides from tetrahydro-1H-indene, also highlights the continuous discovery of novel reaction modalities nih.gov.

High-Throughput and Automated Synthesis of this compound Libraries

The ability to rapidly synthesize and screen libraries of this compound derivatives is crucial for accelerating drug discovery and materials science research. High-throughput synthesis (HTS) and automated synthesis enable the parallel or sequential preparation of numerous compounds, significantly reducing the time and resources required for lead identification and optimization.

The concept of high-throughput screening libraries is well-established in small-molecule drug discovery, involving the testing of thousands of structurally and functionally diverse compounds thermofisher.com. Applying these principles to this compound would involve designing and synthesizing diverse libraries by varying substituents on the indene ring or the methanol (B129727) group. Research has already demonstrated the preparation of diverse molecular scaffolds through highly efficient high-throughput synthetic approaches, including the use of rhodium-catalyzed carbenoid chemistry in reaction arrays to generate chemical probe libraries whiterose.ac.uk. The efficient synthesis of various aryl-substituted indene libraries has also been reported, showcasing the feasibility of generating diverse indene-based compound collections researchgate.net. While not always explicitly termed "high-throughput," the systematic design and synthesis of series of novel indene derivatives for biological evaluation, such as tubulin polymerization inhibitors, exemplify the foundational work that can be scaled up to automated and high-throughput platforms nih.govtandfonline.com.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Real-time, in-situ monitoring of chemical reactions involving this compound provides invaluable insights into reaction mechanisms, kinetics, and intermediate formation, leading to optimized reaction conditions and improved yields. Advanced characterization techniques are at the forefront of this research.

Spectroscopic methods are particularly powerful for in-situ analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy offer non-destructive, real-time monitoring capabilities, providing detailed information about molecular structure, composition, and changes within the reaction mixture numberanalytics.commdpi.com. For example, in-situ solid-state NMR spectroscopy has been used to study solid-state reactions at a molecular level mdpi.com. IR spectroscopy can provide information about functional group changes and reaction progress numberanalytics.com. Raman spectroscopy is also valuable for analyzing complex mixtures and monitoring reactions in real-time numberanalytics.com.

Beyond conventional spectroscopy, advanced diffraction techniques such as synchrotron radiation X-ray diffraction (SRXRD) allow for real-time monitoring of structural changes under varying environmental conditions, offering high resolution and intensity researchgate.net. Hyphenated techniques, which combine separation methods with spectroscopic detection (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Fourier Transform Infrared (GC-FTIR)), provide comprehensive analysis of reaction products and byproducts numberanalytics.com. Furthermore, in-situ Mössbauer spectroscopy has been employed to probe the real structure and property changes of catalytic sites in real-time, providing insights into catalytic reaction processes mdpi.com. These advanced techniques are crucial for a deeper understanding and precise control over the synthesis of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 1H-Indene-2-methanol, and what catalysts are typically employed?

The synthesis of this compound often involves transition metal-catalyzed reactions. For example, Rh(I)-catalyzed reactions between 2-(chloromethyl)phenylboronic acid and alkynes have been reported to yield this compound efficiently. Reductive cyclization and solvent-free strategies using 2-azidobenzaldehydes and amines are also viable routes . Key catalysts include Rh(I) complexes, which enhance regioselectivity and reduce side reactions.

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

Key properties include:

- Molecular formula : C₁₀H₁₀O

- Molecular weight : 146.19 g/mol (PubChem data)

- Boiling point : 271.4±9.0 °C

- Density : 1.069±0.06 g/cm³ These parameters are crucial for solvent selection, reaction temperature optimization, and purification (e.g., distillation or crystallization) .

Q. How can researchers verify the structural identity of synthesized this compound?

Structural confirmation relies on spectroscopic techniques:

- NMR : Compare experimental ¹H/¹³C NMR spectra with published data (e.g., PubChem or DSSTox entries).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z = 146.19 for [M+H]⁺).

- InChI Key : Cross-reference with standardized identifiers like PHBJUSIBFHGBPC-UHFFFAOYSA-N .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemical outcomes of this compound synthesis?

Solvent polarity and temperature significantly impact reaction pathways. For example:

- Polar aprotic solvents (e.g., DMF) favor Rh(I)-catalyzed alkyne insertion by stabilizing charged intermediates.

- Elevated temperatures (>100°C) may promote undesired side reactions, such as dehydrogenation of the indene backbone. Optimization studies using Design of Experiments (DoE) frameworks are recommended to balance yield and selectivity .

Q. What contradictions exist in reported toxicity data for this compound, and how can they be resolved?

While EPA DSSTox lists this compound as a substance of interest for endocrine disruption screening , limited toxicological data are available. Discrepancies may arise from:

- Purity variations : Impurities in synthesized batches can skew toxicity assays.

- Model systems : Differences between in vitro (cell-based) and in vivo (animal) studies. Researchers should adhere to standardized protocols (e.g., OECD guidelines) and validate results using orthogonal assays (e.g., Ames test + zebrafish embryotoxicity) .

Q. What advanced applications of this compound are emerging in materials science or medicinal chemistry?

Recent studies suggest its utility as:

- A precursor for chiral ligands in asymmetric catalysis.

- A building block for indene-based polymers with tunable optical properties. Challenges include stabilizing the methanol moiety under harsh reaction conditions. Computational modeling (e.g., DFT) can predict reactivity and guide functionalization strategies .

Methodological Notes

- Data Contradictions : Cross-validate molecular weight and spectral data using authoritative databases (PubChem, DSSTox) to resolve inconsistencies .

- Safety : Refer to EPA guidelines for handling and disposal, as the compound’s environmental impact remains under investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.